fom the Thai tunicate Ecteinascidia thurstoni; structure in first source
Ecteinascidin 770
CAS No.:
Cat. No.: VC0007358
Molecular Formula: C40H42N4O10S
Molecular Weight: 770.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H42N4O10S |
|---|---|
| Molecular Weight | 770.8 g/mol |
| IUPAC Name | [(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
| Standard InChI | InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 |
| Standard InChI Key | BGFXHQYUWCGGLL-QWIBJBKUSA-N |
| Isomeric SMILES | CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
| Canonical SMILES | CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Introduction
Chemical Structure and Biological Sources
Structural Characteristics
ET-770 belongs to the ecteinascidin family, characterized by a pentacyclic core formed by two tetrahydroisoquinoline (THIQ) subunits (A and B) and a third THIQ unit (C) connected via a 10-membered macrolactone . The A and B subunits facilitate DNA alkylation through hydrogen bonding, while the C subunit interacts with DNA-binding proteins, enhancing its antitumor specificity . Unlike its closely related analogue ecteinascidin 743 (ET-743), which features a sulfide bridge, ET-770 contains a sulfoxide group, contributing to its distinct pharmacokinetic profile . The molecular formula of ET-770 is C<sub>40</sub>H<sub>42</sub>N<sub>4</sub>O<sub>10</sub>S, with a molecular weight of 770.8 g/mol .
Biosynthetic Origins
ET-770 is produced by symbiotic bacteria (Candidatus Endoecteinascidia frumentensis) residing within the tunicate host . This biosynthetic pathway involves the coupling of aromatic amino acid precursors to form the THIQ moieties, followed by oxidative modifications to yield the final compound . The ecological role of ET-770 in tunicate defense mechanisms remains under investigation, but its potent cytotoxicity suggests a function in deterring predators or microbial pathogens .
Mechanism of Anticancer Activity
Anoikis Sensitization
Metastatic cancer cells evade anoikis by overexpressing survival signals, enabling dissemination to secondary sites. ET-770 disrupts this process by restoring anoikis sensitivity. In H23 cells, ET-770 reduced viability by 58% under detached conditions (72-hour treatment, 100 nM), compared to 22% in attached cells . Western blot analyses confirmed dose-dependent MCL1 suppression and BAX induction, correlating with increased caspase-3/7 activity .
In Vitro Anticancer Efficacy
Cytotoxicity Across Cell Lines
ET-770 demonstrates broad-spectrum cytotoxicity, with IC<sub>50</sub> values ranging from 0.6 nM in HCT116 colon cancer cells to 4.83 nM in U373MG glioblastoma cells . The compound’s potency varies by cell type, as shown in Table 1.
Table 1: IC<sub>50</sub> Values of ET-770 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC<sub>50</sub> (nM) |
|---|---|---|
| U373MG | Glioblastoma | 4.83 |
| HCT116 | Colon adenocarcinoma | 0.6 |
| QG56 | Lung squamous | 2.4 |
| DU145 | Prostate carcinoma | 0.81 |
Data derived from XTT and MTT assays .
Synergy with Detachment
ET-770’s efficacy amplifies under anoikis-inducing conditions. In H23 NSCLC cells, 72-hour exposure to 100 nM ET-770 reduced viability by 67% in suspension cultures, compared to 45% in adherent cells . Similar results were observed in H460 cells, where ET-770 induced 69% anoikis at 100 nM .
Structural and Functional Comparison to Related Ecteinascidins
Activity Relative to ET-743
ET-743 (trabectedin), the most studied ecteinascidin, shares ET-770’s THIQ core but differs in substituents. While ET-743 is FDA-approved for soft tissue sarcoma, ET-770 exhibits superior potency in NSCLC models . For instance, ET-770’s IC<sub>50</sub> in H23 cells (0.81 nM) is 10-fold lower than ET-743’s reported IC<sub>50</sub> in analogous assays . This enhanced activity may stem from ET-770’s sulfoxide group, which improves DNA minor groove binding .
Spectrum of Activity
Table 2 compares the antitumor profiles of ET-770 and ET-743. ET-770 shows particular efficacy against lung and colon cancers, whereas ET-743 is more active in sarcomas and ovarian cancers .
Table 2: Comparative Antitumor Activity of ET-770 and ET-743
| Tumor Type | ET-770 IC<sub>50</sub> (nM) | ET-743 IC<sub>50</sub> (nM) |
|---|---|---|
| NSCLC (H23) | 0.81 | 8.5 |
| Ovarian | 2.4 | 0.2 |
| Sarcoma | 5.0 | 0.5 |
Data synthesized from multiple studies .
Synthesis, Derivatives, and Structure-Activity Relationships
Total Synthesis Challenges
The structural complexity of ET-770 poses significant synthetic challenges. Early efforts focused on coupling THIQ subunits via a macrolactonization strategy, but low yields (≤5%) hindered scalability . Recent advances in asymmetric catalysis have improved access to the pentacyclic core, enabling gram-scale production for preclinical testing .
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